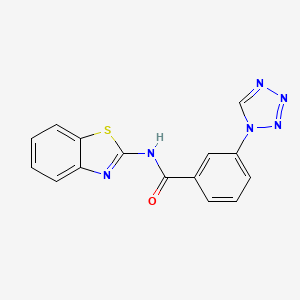![molecular formula C17H23NO3 B5702870 ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)
ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate (ECBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. ECBA is a synthetic compound that is usually obtained through a multi-step synthesis process.
科学研究应用
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has various scientific research applications, including its use as a reference compound in analytical chemistry, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. Recent studies have shown that ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate possesses anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is not yet fully understood. However, studies have shown that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate also inhibits the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects
ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and exhibit anti-bacterial activity. Studies have also shown that ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can reduce oxidative stress and improve mitochondrial function, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate. One potential direction is the development of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the exploration of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate's potential as a diagnostic tool, as it has been shown to have fluorescent properties. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate and its potential therapeutic applications.
Conclusion
In conclusion, ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method involves a multi-step process, and it has various scientific research applications, including its use as a reference compound and potential therapeutic agent. Further research is needed to fully understand the mechanism of action of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate and its potential applications in the diagnosis and treatment of various diseases.
合成方法
The synthesis of ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate involves a multi-step process that starts with the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form 3-cyclopentylpropanoyl chloride. The resulting product is then reacted with 4-aminobenzoic acid to yield the intermediate product 4-[(3-cyclopentylpropanoyl)amino]benzoic acid. Finally, the intermediate product is esterified using ethanol to form ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate.
属性
IUPAC Name |
ethyl 4-(3-cyclopentylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADUXDNPULCXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)

![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)


![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)